2-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-imidazole
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Overview
Description
2-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3,3-dimethylbutan-2-yl group and a methyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 3,3-dimethylbutan-2-yl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, making it more nucleophilic. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the halide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the imidazole ring, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3,3-dimethylbutan-2-yl group. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazoles.
Scientific Research Applications
2-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the 3,3-dimethylbutan-2-yl group, making it less hydrophobic.
2-Ethyl-1-methylimidazole: Contains an ethyl group instead of the 3,3-dimethylbutan-2-yl group, resulting in different steric and electronic properties.
2-Phenyl-1-methylimidazole: Has a phenyl group, which introduces aromaticity and affects the compound’s reactivity.
Uniqueness
2-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-imidazole is unique due to the presence of the bulky 3,3-dimethylbutan-2-yl group, which imparts steric hindrance and influences the compound’s chemical reactivity and biological interactions. This structural feature distinguishes it from other imidazole derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C10H18N2 |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(3,3-dimethylbutan-2-yl)-1-methylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(10(2,3)4)9-11-6-7-12(9)5/h6-8H,1-5H3 |
InChI Key |
BHJGFACCMRGLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)C(C)(C)C |
Origin of Product |
United States |
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